molecular formula C23H19N3O3 B038842 (16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione CAS No. 117694-97-0

(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione

Cat. No.: B038842
CAS No.: 117694-97-0
M. Wt: 385.4 g/mol
InChI Key: HSCRWFYMNNKDLC-ZIKCNTICSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isosegoline A is typically isolated from marine sources, particularly the tunicate Eudistoma sp. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Isosegoline A undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Isosegoline A exerts its effects primarily through DNA binding and intercalation. This interaction disrupts the normal function of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also affects various molecular targets and pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Isosegoline A is part of a group of pyridoacridine alkaloids, which include:

  • Segoline A
  • Segoline B
  • Norsegoline
  • Debromoshermilamine
  • Eilatin

Compared to these similar compounds, Isosegoline A is unique due to its specific molecular structure and the presence of a methoxy group, which may contribute to its distinct biological activities .

Properties

CAS No.

117694-97-0

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione

InChI

InChI=1S/C23H19N3O3/c1-11-23(2)18(21(27)25-22(23)28)14-10-16(29-3)19-17-13(8-9-24-19)12-6-4-5-7-15(12)26(11)20(14)17/h4-11,18H,1-3H3,(H,25,27,28)/t11-,18-,23-/m0/s1

InChI Key

HSCRWFYMNNKDLC-ZIKCNTICSA-N

SMILES

CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

Isomeric SMILES

C[C@H]1[C@]2([C@@H](C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

Canonical SMILES

CC1C2(C(C3=C4N1C5=CC=CC=C5C6=C4C(=NC=C6)C(=C3)OC)C(=O)NC2=O)C

Synonyms

Isosegoline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
Reactant of Route 2
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
Reactant of Route 3
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
Reactant of Route 4
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
Reactant of Route 5
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione
Reactant of Route 6
(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione

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